N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N,N-Diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide features a fused triazolo[4,5-d]pyrimidine core, substituted at position 3 with a 4-fluorobenzyl group and at position 7 with a thioether-linked N,N-diethylacetamide moiety. This scaffold is associated with diverse pharmacological activities, particularly in targeting enzymes or receptors in the central nervous system (CNS) due to its lipophilic and electron-deficient heterocyclic structure .
Properties
IUPAC Name |
N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6OS/c1-3-23(4-2)14(25)10-26-17-15-16(19-11-20-17)24(22-21-15)9-12-5-7-13(18)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVMPGLRWRLWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and a pyrimidine derivative. Its chemical formula is , and it possesses unique properties attributed to the presence of both electron-withdrawing and electron-donating groups.
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing the triazole ring have demonstrated lower IC50 values in human cervix carcinoma (HeLa) cells compared to their non-triazole counterparts, suggesting enhanced potency due to structural modifications .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar triazolo derivatives possess significant activity against a range of bacterial strains. For example, the incorporation of the 4-fluorobenzyl group enhances the lipophilicity of the compound, which is crucial for membrane penetration and subsequent antimicrobial action .
3. Anti-inflammatory Effects
Inhibitory assays against COX enzymes have revealed that related compounds can effectively reduce inflammation. The IC50 values of certain derivatives were comparable to established anti-inflammatory drugs like indomethacin, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key points include:
- Triazole Moiety : The presence of the triazole ring significantly contributes to biological activity by enhancing binding interactions with target enzymes.
- Substituent Effects : The 4-fluorobenzyl group increases lipophilicity and may improve cellular uptake.
- Thioacetamide Linkage : The thioacetamide component may play a role in modulating bioactivity through metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N,N-diethyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves several steps that typically include the formation of the triazole ring followed by the introduction of the thioacetamide moiety. The compound's structure is characterized by the presence of a triazole ring fused with a pyrimidine system, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine derivatives exhibit notable anticancer activities. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves interference with cellular signaling pathways that promote tumor growth and survival .
Anticonvulsant Activity
Triazole derivatives are also explored for their anticonvulsant properties. Studies have demonstrated that certain triazole-containing compounds can significantly reduce seizure activity in animal models. This is particularly relevant for developing new treatments for epilepsy .
Antimicrobial Activity
The compound's thioacetamide group may contribute to its antimicrobial properties. Similar thioacetamides have been documented to exhibit activity against Gram-negative bacteria, making them potential candidates for addressing antibiotic resistance issues .
Applications in Drug Development
This compound serves as a lead compound in drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study synthesized various triazolo-pyrimidine derivatives and evaluated their antiproliferative effects against different cancer cell lines. The results indicated that modifications at the 7-position of the pyrimidine significantly enhanced activity against breast cancer cells .
- Anticonvulsant Evaluation : Another investigation focused on a series of triazole derivatives where this compound was tested for anticonvulsant properties using the maximal electroshock (MES) test. The compound exhibited significant protective effects at specific dosages .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Triazolo[4,5-d]Pyrimidine Core
Benzyl Substituents
- 4-Fluorobenzyl (Target Compound) : The fluorine atom enhances metabolic stability and CNS penetration via reduced steric hindrance and increased electronegativity .
- 4-Chlorobenzyl (Compound 20 in ) : Chlorine’s larger size and polarizability may improve binding affinity but reduce solubility. This analog (m.p. 111.3–112.8°C) shows comparable synthetic yields (88%) to the target compound but lacks fluorinated electronic effects .
Thioether-Linked Side Chains
- N,N-Diethylacetamide (Target Compound) : The diethyl groups enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- Reported HR-MS data ([M+H]+ m/z 304.1077) confirm structural integrity .
- Benzylthio (Compound 22, ) : Aromatic substitution here may introduce π-π stacking interactions but increase molecular weight, affecting pharmacokinetics .
Physicochemical Properties
Key Research Findings
Fluorine vs. Chlorine : Fluorinated analogs generally exhibit superior metabolic stability and CNS bioavailability compared to chlorinated counterparts due to reduced oxidative dehalogenation .
Side Chain Optimization : Diethylacetamide enhances lipophilicity but may limit solubility; propylthio or morpholinyl groups offer balanced properties for specific applications .
Thermal Stability: Higher melting points in halogenated analogs (e.g., 140°C in ) suggest stronger crystal lattice interactions versus non-halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
